molecular formula C8H13Br B2372315 (1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane CAS No. 464914-67-8

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane

Cat. No.: B2372315
CAS No.: 464914-67-8
M. Wt: 189.096
InChI Key: RBLRGZIBVFJYMW-SFYZADRCSA-N
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Description

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane is a chiral cyclopropane derivative of high value in advanced organic synthesis and medicinal chemistry research. Its structure incorporates both a reactive 2-bromoethyl handle and a strained cyclopropyl moiety, making it a versatile bifunctional building block. The strained, energy-rich cyclopropane ring is a key motif in modern chemistry, found in pyrethroid insecticides and quinolone antibiotics, and is often used as a conformational constraint in drug design . The bromoethyl group serves as an excellent leaving group, enabling this compound to participate in various substitution reactions, including the Wurtz coupling, a classic method for cyclopropane ring formation . Researchers can utilize this reagent to introduce the chiral trans-cyclopropyl unit into more complex molecules, facilitating the synthesis of novel compounds for biological evaluation. The specific stereochemistry of the (1S,2S) enantiomer is critical for studying stereospecific reactions and for creating chiral active pharmaceutical ingredients (APIs). This product is intended for use in method development and laboratory research. Handle with appropriate precautions. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,2S)-1-(2-bromoethyl)-2-cyclopropylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRGZIBVFJYMW-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2C[C@H]2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane (C₈H₁₃Br, MW 189.09) features a bicyclic framework with a bromoethyl group at the 1-position and a cyclopropyl moiety at the 2-position. Its synthesis necessitates precise control over cyclopropane ring formation and bromination, often requiring multi-step sequences involving acylation, cyclopropanation, and halogenation.

Cyclopropanation Strategies

Acylation-Cyclopropanation Sequences

A prominent method involves acylation followed by cyclopropanation. In the synthesis of related cyclopropane derivatives, 2-fluorophenethyl esters react with cyclopropane carbonyl chloride under basic conditions to form cyclopropyl ketones, which undergo decarboxylation. For example, 2-fluorophenethyl ethyl ester reacts with cyclopropane carbonyl chloride in 1,4-dioxane with triethylamine, yielding cyclopropyl-2-(2-fluorophenyl)ethyl ketone at 91.2% yield. Adapting this approach, a precursor for this compound could involve analogous acylation with cyclopropane carbonyl chloride, followed by bromination.

Bromination Methodologies

N-Bromosuccinimide (NBS)-Mediated Halogenation

NBS is widely employed for allylic and vinylic bromination. In the preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl)ethyl ketone, NBS in hexane with diisopropyl azodicarboxylate (DIAD) as an initiator achieved 83% yield at 25°C. Similarly, bromination of a cyclopropane-bearing intermediate with NBS in methylene dichloride or toluene could introduce the bromoethyl group.

Table 1: Bromination Conditions and Yields from Patent Literature
Brominating Agent Solvent Initiator Temp (°C) Time (h) Yield (%)
NBS Hexane DIAD 25 6 83.0
Pyridinium tribromide CH₂Cl₂/CHCl₃ DIAD 20 8 82.5
C₅H₆Br₂N₂O₂ MeOH/Et₂O BPO 60 1 80.9

Radical Bromination

Radical-initiated bromination using benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) with HBr or CBr₄ is another route. In one example, cyclopropyl-2-(2-fluorophenyl)ethyl ketone reacted with pyridinium tribromide in methylene dichloride at 20°C for 8 hours, yielding 82.5%. For the target compound, a similar approach could brominate a pre-formed cyclopropane intermediate.

Case Studies and Experimental Adaptations

Patent-Based Synthesis of Analogous Compounds

The preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl)ethyl ketone offers a template:

  • Acylation : 2-Fluorophenethyl ethyl ester + cyclopropane carbonyl chloride → cyclopropyl ketone (91.2% yield).
  • Bromination : Cyclopropyl ketone + NBS → brominated product (83% yield).
    Adapting this, a cyclopropane-bearing ethyl precursor could undergo analogous bromination.

Dibromocarbene Route

The synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane involves:

  • Chlorination of 2-amino-2-hydroxymethyl propane-1,3-diol with SOCl₂.
  • Dibromocarbene insertion using CHBr₃ and NaOH.
    For the target compound, substituting CHBr₃ with a bromoethyl-containing carbene precursor could yield the desired structure.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes
Method Advantages Limitations
Acylation-Bromination High yields (70–90%); scalable Requires pre-formed cyclopropane
Dibromocarbene Direct cyclopropanation Unstable intermediates; harsh conditions
Radical Bromination Mild temperatures Stereochemical control challenging

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, THF), strong bases (e.g., NaH, KOtBu).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert atmosphere (e.g., nitrogen or argon).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms with the bromoethyl group converted to an ethyl group or other reduced functionalities.

Scientific Research Applications

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The cyclopropylcyclopropane structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cyclopropylmethyl bromide

1,2-Dicyclopropylethane derivatives

Bromoethyl-substituted bicyclic alkanes

Table 1: Comparative Properties
Compound Molecular Formula Boiling Point (°C) Reactivity (Ring-Opening) Biological Activity
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane C₈H₁₁Br 152–155 (est.) High (stereospecific) Limited data
Cyclopropylmethyl bromide C₄H₇Br 98–100 Moderate Neurotoxicant
1-Bromo-2-cyclopropylethane C₅H₉Br 120–122 Low None reported

Research Findings

  • Reactivity: The dual cyclopropane rings in this compound increase steric strain compared to monocyclic analogues, accelerating ring-opening reactions under mild acidic conditions. This contrasts with cyclopropylmethyl bromide, which requires stronger nucleophiles for comparable reactivity .
  • Synthetic Utility: In Pd-catalyzed couplings, the compound’s bromoethyl group exhibits higher selectivity than non-strained analogues like 1-bromo-2-cyclopropylethane, attributed to the rigidity of its bicyclic framework .

Challenges and Limitations

  • Stability : The compound’s strained structure makes it prone to decomposition at elevated temperatures, limiting its storage and application in prolonged reactions.
  • Data Gaps: No peer-reviewed studies directly address its pharmacokinetics or toxicity, unlike well-characterized analogues like cyclophosphamide ().

Biological Activity

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane is a bicyclic compound featuring two cyclopropane rings and a bromoethyl substituent. While the specific biological activities of this compound have not been extensively documented, related compounds in medicinal chemistry have demonstrated a variety of biological effects. This article explores the potential biological activities of this compound, drawing on available literature and related compounds.

Molecular Structure

The compound's structure can be characterized by its two fused cyclopropane rings, with a 2-bromoethyl group attached. The stereochemistry is designated as (1S,2S), indicating specific spatial arrangements that may influence its biological interactions.

Property Value
Molecular FormulaC₅H₉Br
Molecular Weight151.03 g/mol
Structural FeaturesTwo cyclopropane rings
Stereochemistry(1S,2S)

Biological Activity Overview

Cyclopropane-containing compounds have garnered attention for their diverse biological activities, including:

  • Antitumor Activity : Cyclopropane derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antiviral Properties : Some spirocyclopropanes exhibit antiviral activity against various viruses.
  • Enzyme Inhibition : Compounds with cyclopropane structures have been reported to inhibit key enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated various cyclopropane derivatives against human cancer cell lines, revealing significant inhibitory effects. For example, derivatives similar to this compound showed IC50 values ranging from 49.79 µM to 113.70 µM against different cancer cell lines such as RKO and HeLa .
    Cell Line IC50 (µM)
    RKO60.70
    PC-349.79
    HeLa78.72
  • Antiviral Activity : Research indicates that certain cyclopropane derivatives act as inhibitors of viral enzymes, providing a basis for further exploration of this compound in antiviral drug development .
  • Enzyme Inhibition : Cyclopropane compounds have been noted for their ability to inhibit enzymes like HIV-1 reverse transcriptase and α-l-fucosidase, suggesting potential applications in treating viral infections and metabolic disorders .

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, the structural rigidity and unique three-dimensional configuration of cyclopropanes are believed to play crucial roles in their interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for (1S,2S)-1-(2-bromoethyl)-2-cyclopropylcyclopropane, and how can stereochemical purity be ensured?

The synthesis typically involves cyclopropanation via transition-metal catalysis (e.g., Simmons-Smith reaction) or [2+1] cycloaddition. Asymmetric methods, such as chiral auxiliaries or enantioselective catalysts, are critical for achieving the (1S,2S) configuration . Post-synthesis, purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures stereochemical integrity. Reaction monitoring by 1H^{1}\text{H} NMR and chiral GC/MS is recommended to verify purity ≥98% .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

  • Structural confirmation : X-ray crystallography provides definitive stereochemical assignment. For dynamic analysis, 2D NMR (COSY, NOESY) identifies spatial relationships between protons, particularly in the strained cyclopropane ring .
  • Stability assessment : Accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via HPLC-UV/Vis, reveal susceptibility to bromine elimination or ring-opening. Store at -20°C in inert atmospheres to minimize decomposition .

Q. How does the bromoethyl group influence reactivity in substitution reactions?

The bromoethyl moiety undergoes nucleophilic substitution (SN_\text{N}2) with amines or thiols, forming cyclopropane-containing building blocks for drug discovery. Kinetic studies show that steric hindrance from the cyclopropyl group reduces reaction rates by ~30% compared to linear analogs. Solvent polarity (e.g., DMF vs. THF) also modulates reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed using isotopic labeling (13C^{13}\text{C}, 2H^{2}\text{H}) and trapping experiments (e.g., TEMPO for radicals). Computational studies (DFT, MD simulations) further clarify transition states and energy barriers . For example, conflicting data on bromine elimination pathways were resolved by identifying trace protic impurities catalyzing unintended side reactions .

Q. How does stereochemistry impact biological activity in enzyme inhibition studies?

The (1S,2S) configuration enhances binding affinity to enzymes like cytochrome P450 due to optimal spatial alignment with hydrophobic pockets. Comparative studies with (1R,2R) analogs show a 5- to 10-fold difference in IC50_{50} values. Molecular docking and free-energy perturbation (FEP) simulations validate these interactions .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Use flow chemistry to standardize reaction parameters (residence time, mixing efficiency) and minimize human error. Process analytical technology (PAT), such as inline FTIR, enables real-time monitoring of intermediates. Design of experiments (DoE) with variables like catalyst loading and temperature identifies critical quality attributes (CQAs) .

Q. How can contradictions in toxicity profiles be resolved across in vitro and in vivo models?

Discrepancies often arise from metabolic differences (e.g., CYP450 activity in hepatocytes vs. whole organisms). Use species-specific microsomal assays and genetically modified animal models (e.g., humanized CYP3A4 mice) to bridge gaps. Metabolite profiling via LC-HRMS identifies toxic intermediates not detected in simpler systems .

Q. What advanced material science applications exploit this compound’s strain energy?

The cyclopropane ring’s high strain energy (~27 kcal/mol) enables its use as a “molecular spring” in polymer networks. Copolymerization with acrylates enhances tensile strength by 15–20%. Characterization via dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) reveals strain-induced alignment .

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